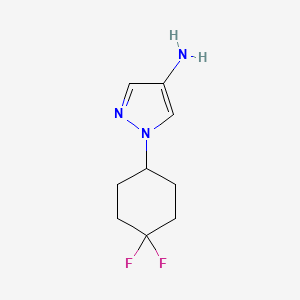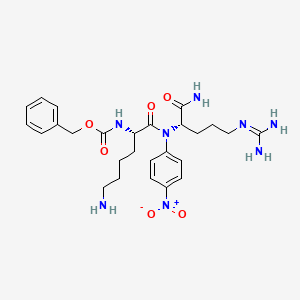
Cbz-Lys-N(Ph(4-NO2))Arg-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-Lys-N(Ph(4-NO2))Arg-NH2 is a synthetic compound that features a carboxybenzyl (Cbz) protecting group, lysine (Lys), a nitrophenyl (Ph(4-NO2)) group, and arginine (Arg) with an amide (NH2) terminal. This compound is primarily used in peptide synthesis and research due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Lys-N(Ph(4-NO2))Arg-NH2 typically involves the following steps:
Protection of Amino Groups: The amino groups of lysine and arginine are protected using the Cbz group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as HPLC (High-Performance Liquid Chromatography) is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-Lys-N(Ph(4-NO2))Arg-NH2 undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4 (Potassium Permanganate), OsO4 (Osmium Tetroxide)
Reduction: Pd-C/H2 (Palladium on Carbon/Hydrogen), LiAlH4
Substitution: Boc2O (Di-tert-butyl dicarbonate), FMOC-Cl (Fluorenylmethyloxycarbonyl chloride)
Major Products Formed
Oxidation: Nitro derivatives of the phenyl group
Reduction: Amino derivatives of the phenyl group
Substitution: Boc-Lys-N(Ph(4-NO2))Arg-NH2, Fmoc-Lys-N(Ph(4-NO2))Arg-NH2
Wissenschaftliche Forschungsanwendungen
Cbz-Lys-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in various diseases.
Industry: Utilized in the production of peptide-based materials and as a precursor in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of Cbz-Lys-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell growth, differentiation, and apoptosis. The nitrophenyl group plays a crucial role in its activity by interacting with specific amino acid residues in the target proteins.
Vergleich Mit ähnlichen Verbindungen
Cbz-Lys-N(Ph(4-NO2))Arg-NH2 can be compared with other similar compounds such as Boc-Lys-N(Ph(4-NO2))Arg-NH2 and Fmoc-Lys-N(Ph(4-NO2))Arg-NH2:
Boc-Lys-N(Ph(4-NO2))Arg-NH2: Similar in structure but uses Boc as the protecting group. It is more stable under acidic conditions but requires stronger conditions for deprotection.
Fmoc-Lys-N(Ph(4-NO2))Arg-NH2: Uses Fmoc as the protecting group. It is easily removed under basic conditions and is suitable for solid-phase peptide synthesis.
Uniqueness
This compound is unique due to its combination of the Cbz protecting group and the nitrophenyl group, which provides specific reactivity and stability under various conditions. This makes it a valuable tool in peptide synthesis and research.
Eigenschaften
Molekularformel |
C26H36N8O6 |
|---|---|
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
benzyl N-[(2S)-6-amino-1-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N8O6/c27-15-5-4-9-21(32-26(37)40-17-18-7-2-1-3-8-18)24(36)33(19-11-13-20(14-12-19)34(38)39)22(23(28)35)10-6-16-31-25(29)30/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H2,28,35)(H,32,37)(H4,29,30,31)/t21-,22-/m0/s1 |
InChI-Schlüssel |
NHBBWOKWVFYDBG-VXKWHMMOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



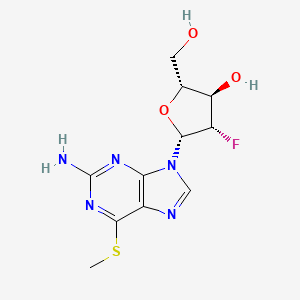
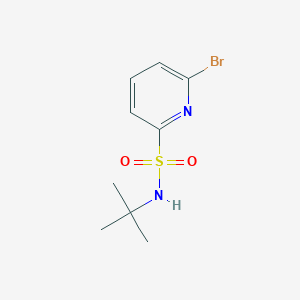
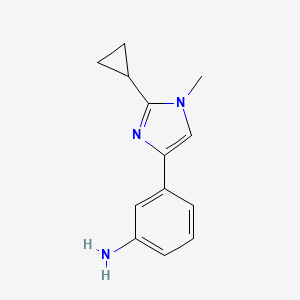
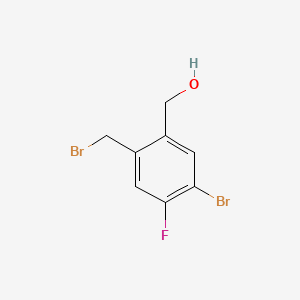
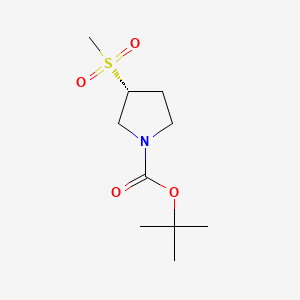

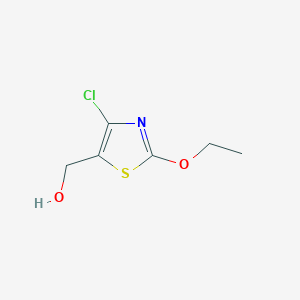
![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)
![2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13924720.png)

